The synthesis of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol can be achieved through several methods:
Key structural data include:
1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol can participate in various chemical reactions typical for heterocycles:
The mechanism of action for compounds like 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol often involves interaction with biological targets such as enzymes or receptors:
Data from studies indicate that modifications at various positions on the pyrazolo and pyridine rings can significantly alter their biological activity and potency.
1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol exhibits several notable physical properties:
Chemical properties include:
The applications of 1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol primarily lie within medicinal chemistry:
The synthesis of pyrazolo[3,4-c]pyridine cores originated from adaptations of classical heterocyclic methodologies. Early approaches relied on cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives, yielding foundational scaffolds but with limited regiocontrol [3]. A transformative advancement emerged via the Huisgen indazole synthesis, where ortho-substituted phenylhydrazines underwent cyclization with aldehydes or ketones under acidic conditions. This method enabled scalable production of 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones, which were subsequently deacetylated to afford the free N-H heterocycles in >85% yield [8]. The strategic incorporation of dichloroethane (DCE) as a co-solvent optimized reaction homogeneity and facilitated gram-scale synthesis without chromatographic purification [8].
Table 1: Evolution of Key Synthetic Methods for Pyrazolo[3,4-c]pyridine Cores
Synthetic Method | Key Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Cyclocondensation | 1,3-Dicarbonyls + arylhydrazines (EtOH, Δ) | Low | 40-65% |
Huisgen Indazole Approach | ortho-Halo phenylhydrazines + carbonyls (AcOH/DCE) | High | 75-92% |
Late-Stage Functionalization | Ir-catalyzed C–H borylation (Ir(COD)OMe, B₂pin₂) | C3-specific | 60-89% |
Metal-catalyzed cross-coupling later revolutionized functionalization. Iridium-catalyzed C–H borylation at C3 position, using [Ir(COD)OMe] and bis(pinacolato)diboron (B₂pin₂), generated boronate esters amenable to Suzuki-Miyaura reactions. This method achieved 47-83% yields for C3-arylated derivatives but required CuCl additives to suppress protodeborylation in N2-protected analogues [8].
Pyrazolo[3,4-c]pyridines serve as bioisosteric replacements for purines due to their isomorphic π-systems and complementary hydrogen-bonding topology. The scaffold’s N1-C2-N3 motif replicates the donor-acceptor-donor pattern of guanine’s Watson-Crick edge, enabling competitive binding to ATP pockets [6]. This mimicry is exemplified by MKK4 inhibitors derived from pyrazolo[3,4-b]pyridines, where nanomolar affinity (IC₅₀ ≤ 200 nM) was achieved through strategic C3 and C5 aryl substitutions [1].
The tautomeric equilibria of unsubstituted derivatives critically influence bioactivity. Theoretical studies confirm the 1H-tautomer predominates (ΔG = 37 kJ/mol vs. 2H-form), positioning ring nitrogens for optimal target engagement [6] [2]. For 1-(pyrazolo[3,4-c]pyridin-2-yl)butan-2-ol, the butanol side chain introduces stereochemical diversity while enhancing solubility (cLogP reduction ≈1.2 units vs. methyl analogues) [3] [8]. This aligns with "molecular editing" strategies in kinase inhibitor optimization, where alkyl substituents balance lipophilicity and target occupancy [1].
Table 2: Purine-Mimetic Attributes of Pyrazolo[3,4-c]pyridines vs. Natural Purines
Property | Pyrazolo[3,4-c]pyridine | Adenine/Guanine | Medicinal Advantage |
---|---|---|---|
H-Bond Acceptor Sites | N1, C5═C6, N2 | N1, N3, N7 | Complementary kinase binding |
Dominant Tautomer | 1H-form (≥95%) | 9H-form | Stable pharmacophore geometry |
logP (Unsubstituted) | 1.2 | -0.5 (adenine) | Tunable membrane permeability |
Synthetic Versatility | C3, C5, C7, N1, N2 vectors | Limited | Broad SAR exploration |
Functionalization strategies evolved from classical electrophilic substitutions to contemporary vectorial diversification:
Early Era (Pre-2000): Regioselective N-alkylations dominated scaffold modification. Mesylation or tetrahydropyranylation of pyrazolo[3,4-c]pyridines afforded N1-protected derivatives (e.g., 5a, 92% yield), though O→N migrations complicated C3 modifications [8].
Mid-2000s: Cross-Coupling Expansion. Pd-catalyzed Buchwald-Hartwig amination at C5 position emerged using Pd₂(dba)₃/rac-BINAP, enabling installation of diverse amines (62-97% yield). Simultaneously, Suzuki couplings at C3 utilized Ir-generated boronates, though yields varied with electronic effects (31-60%) [7] [8].
Post-2020: Directed Ortho Metalation. The identification of C7 as a resistant site led to TMPMgCl·LiCl-mediated magnesiation at −40°C. Subsequent electrophilic quenching (I₂, DMF, PhSSPh) provided C7-functionalized scaffolds (48-66% yield), while transmetalation to ZnCl₂ enabled Negishi couplings (71-83% yield) [8].
Table 3: Vectorial Functionalization Techniques for Pyrazolo[3,4-c]pyridines
Growth Vector | Method | Conditions | Representative Transformation | Yield |
---|---|---|---|---|
N1/N2 | Selective alkylation | NaH, SEM-Cl (0°C → rt) | N1-SEM protection | 89% |
C3 | Ir-catalyzed borylation | [Ir(COD)OMe]/B₂pin₂, THF, 80°C | C3-Bpin | 85% |
C5 | Buchwald-Hartwig amination | Pd₂(dba)₃, rac-BINAP, NaOtBu, THF | C5-NEt₂ | 97% |
C7 | TMPMgCl·LiCl metalation | −40°C, then electrophile (e.g., PhCHO) | C7-CH(OH)Ph | 66% |
The convergence of these techniques enabled sequential vectorial elaboration. A 2023 study demonstrated C3 boronation → Suzuki coupling → N-methylation → SEM deprotection to generate tri-substituted leads in 4 steps (overall 38% yield), emulating fragment-to-lead optimization [8]. For 1-(pyrazolo[3,4-c]pyridin-2-yl)butan-2-ol, such methodologies permit stereoselective side-chain editing and core diversification unmatched by early heterocyclic chemistry.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7